molecular formula C15H19N3O4 B2857800 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methoxyphenyl)acetamide CAS No. 868680-50-6

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methoxyphenyl)acetamide

Cat. No. B2857800
CAS RN: 868680-50-6
M. Wt: 305.334
InChI Key: RCSMSNIRNIPOQO-UHFFFAOYSA-N
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Description

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methoxyphenyl)acetamide, also known as EDP-MMP, is a novel compound that has been gaining attention in the scientific community for its potential applications in cancer research. Its unique chemical structure and mechanism of action make it a promising candidate for the development of new cancer treatments.

Scientific Research Applications

Pharmacological Activity and Drug Development

  • Protein Tyrosine Phosphatase 1B Inhibitors : Derivatives related to the compound of interest have been designed, synthesized, and evaluated for their protein tyrosine phosphatase 1B (PTP1B) inhibitory activity. Such studies are crucial for developing new antidiabetic medications, as PTP1B inhibitors have shown promise in managing diabetes through their effect on insulin signaling (Saxena et al., 2009).

  • Antidepressant and Anxiolytic Effects : Research into phenylpiperazine derivatives has revealed compounds with dual antagonistic effects on 5-HT1A and 5-HT7 receptors, showing significant antidepressant-like and anxiolytic-like activities in animal models. This suggests potential applications in the development of novel psychiatric treatments (Pytka et al., 2015).

Herbicide Metabolism and Environmental Impact

  • Metabolism of Chloroacetamide Herbicides : Studies on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes provide insights into the environmental and health impacts of such compounds. Understanding the metabolic pathways of these herbicides can inform the development of safer agrochemicals and strategies for mitigating their effects on human health and the environment (Coleman et al., 2000).

Drug Synthesis and Molecular Docking

  • Synthesis of Anticancer Drugs : The synthesis and characterization of compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been conducted, with in silico modeling studies targeting specific receptors. Such research contributes to the discovery and optimization of new anticancer agents, highlighting the importance of chemical synthesis and computational biology in drug development (Sharma et al., 2018).

properties

IUPAC Name

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-3-17-7-8-18(15(21)14(17)20)10-13(19)16-11-5-4-6-12(9-11)22-2/h4-6,9H,3,7-8,10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSMSNIRNIPOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(3-methoxyphenyl)acetamide

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